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  • Product: Sodium 17beta-estradiol sulfate
  • CAS: 4999-79-5

Core Science & Biosynthesis

Foundational

What is the role of Sodium 17beta-estradiol sulfate in estrogen homeostasis?

Topic: The Role of Sodium 17 -Estradiol Sulfate in Estrogen Homeostasis Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] Sodium 17 -Estradiol Sulfate: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of Sodium 17


-Estradiol Sulfate in Estrogen Homeostasis
Content Type:  Technical Whitepaper
Audience:  Researchers, Senior Scientists, and Drug Development Professionals[1]

Sodium 17 -Estradiol Sulfate: The Intracrine Reservoir & Homeostatic Regulator[1]

Executive Summary

In the landscape of steroid endocrinology, free 17


-estradiol (E2) is often viewed as the primary effector.[1] However, this view overlooks the critical homeostatic role of its conjugated sulfates.[1] Sodium 17

-estradiol sulfate
(predominantly the sodium salt of estradiol-3-sulfate , E2-3S) functions not merely as a metabolic waste product, but as a biologically preserved reservoir .[1]

This guide dissects the "Sulfatase Pathway," a mechanism allowing peripheral tissues (breast, endometrium, bone) to synthesize active E2 on demand, independent of ovarian or adrenal secretion.[1] We will explore the biochemistry of the conjugate, the transport mechanisms (OATPs) governing its cellular entry, and the enzymatic cycling (STS/SULT) that maintains homeostasis.

Biochemical Identity & The "Reservoir Hypothesis"

Structural Distinction

To ensure experimental precision, researchers must distinguish between the two sulfated metabolites of estradiol. While "Sodium 17


-estradiol sulfate" generically refers to the salt form, biological specificity dictates function:
  • Estradiol-3-Sulfate (E2-3S): The dominant circulating form.[1] It retains the 17

    
    -hydroxyl group, essential for high-affinity binding to the Estrogen Receptor (ER) after desulfation.[1] This is the primary "reservoir."
    
  • Estradiol-17-Sulfate (E2-17S): A minor metabolite formed by SULT2A1.[1] It has distinct cytotoxic properties and antioxidant roles but is less central to the classic intracrine loop.

Note: For the remainder of this guide, E2S refers to the 3-sulfate conjugate (Sodium salt), the primary substrate for the Steroid Sulfatase (STS) pathway.[1]

The Reservoir Mechanism

E2S circulates at concentrations 10–20 times higher than free E2 and has a significantly longer half-life (10–12 hours vs. 20–30 minutes for free E2). Because the sulfate group renders the molecule hydrophilic and unable to bind the ER, E2S is biologically "silent" until activated. This allows the body to maintain a high potential estrogen load without systemic toxicity.

The Intracrine Molecular Circuit (STS/SULT Axis)

Homeostasis is maintained by a "push-pull" mechanism between two enzymes:[1]

  • Steroid Sulfatase (STS): The "Activator."[2][3][4] Hydrolyzes E2S to free E2.[1]

  • Sulfotransferase 1E1 (SULT1E1): The "Inactivator."[2][4][5][6] Conjugates free E2 back to E2S.

In hormone-dependent cancers (e.g., ER+ breast cancer), this axis is often dysregulated.[1] STS expression is upregulated, driving local E2 production even when systemic levels are suppressed by Aromatase Inhibitors (AIs).[1]

Visualization: The Estrogen Sulfatase Cycle

EstrogenCycle cluster_blood Systemic Circulation cluster_cell Target Tissue (e.g., Breast/Endometrium) E2S_Circ Sodium E2S (Circulating Reservoir) OATP OATP Transporter (Influx) E2S_Circ->OATP Uptake STS Steroid Sulfatase (STS) OATP->STS Substrate E2_Free 17β-Estradiol (Active) STS->E2_Free Hydrolysis (Activation) SULT SULT1E1 (Inactivation) E2_Free->SULT Homeostatic Control ER Estrogen Receptor (Nuclear Signaling) E2_Free->ER Binding ABC ABC Transporter (Efflux) SULT->ABC Re-conjugation (E2S) ABC->E2S_Circ Excretion

Figure 1: The Intracrine Loop. E2S enters via OATPs, is activated by STS to Free E2, and recycled by SULT1E1.[1]

Cellular Transport Mechanisms

E2S is an organic anion and cannot passively diffuse across the lipid bilayer. Its entry is gated by Organic Anion Transporting Polypeptides (OATPs) .[1][7] Understanding this transport is vital for drug development, as OATP polymorphisms can alter tissue-specific estrogen exposure.[1]

Key Transporters for Sodium E2S
TransporterTissue LocalizationAffinity (

) for E2S
Clinical Relevance
OATP1B1 Liver (Basolateral)High (

)
Clears E2S from circulation; Polymorphisms (SLCO1B1) affect systemic E2S levels.[1]
OATP1B3 Liver, Cancer TissuesModerateOften upregulated in breast/prostate cancer, fueling the tumor reservoir.[1]
OATP2B1 Ubiquitous (Breast, Heart)HighThe primary driver of E2S uptake in breast tissue; resistant to many standard inhibitors.[1]

Experimental Insight: When designing uptake assays, use Bromosulfophthalein (BSP) as a broad OATP inhibitor to validate specific transport, or specific inhibitors like Estrone-3-sulfate (competitive) to determine


 values.[1]

Experimental Protocols

Protocol A: Quantification of E2S via LC-MS/MS (Dansyl Derivatization)

Why this method? Direct measurement of E2S is difficult due to low ionization efficiency.[1] Hydrolysis followed by derivatization with Dansyl Chloride enhances sensitivity by 100-fold.[1]

Workflow:

  • Sample Prep: Aliquot 200

    
     plasma/cell lysate.[1] Add Internal Standard (IS) (
    
    
    
    -E2S).
  • Protein Precipitation: Add 600

    
     Acetonitrile (ACN). Vortex 30s. Centrifuge 10,000g x 10 min.
    
  • Enzymatic Hydrolysis (Critical Step):

    • Dry supernatant under

      
      .[1]
      
    • Reconstitute in Acetate Buffer (pH 5.0) with Helix pomatia sulfatase.[1] Incubate 3h @ 37°C.

    • Note: This converts E2S

      
       E2.
      
  • Derivatization:

    • Add Sodium Bicarbonate buffer (pH 10.[1]5) + Dansyl Chloride (1 mg/mL in Acetone).[1][8]

    • Incubate 60°C for 5 mins.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 50mm).[1]

    • Mobile Phase: Gradient Water/ACN with 0.1% Formic Acid.[1]

    • Transition: Monitor m/z 506

      
       171 (Dansyl fragment).[1]
      
Protocol B: STS Activity Assay (Kinetic Validation)

Why this method? To screen potential STS inhibitors (drug discovery) using Sodium E2S as the substrate.[1]

  • Lysate Preparation: Homogenize tissue/cells in Tris-HCl (pH 7.4). Avoid phosphate buffers as they can inhibit sulfatases.[1]

  • Substrate Mix: Prepare Sodium E2S spiked with

    
    -Estradiol Sulfate (400,000 dpm).
    
  • Incubation:

    • Mix 50

      
       protein lysate + 50 
      
      
      
      Substrate mix.[1]
    • Incubate 30-60 min @ 37°C.

  • Separation (Partitioning):

    • Add 1 mL Toluene. Vortex vigorously.

    • Mechanism:[3] Free E2 (product) moves to Toluene (organic); Unreacted E2S remains in aqueous phase.[1]

  • Quantification:

    • Aliquot 500

      
       of Toluene phase into scintillation fluid.[1]
      
    • Count CPM.[1]

  • Calculation:

    
    [1]
    

Clinical & Drug Development Implications

The Sodium E2S


 E2 axis is a prime therapeutic target.[1]
  • STS Inhibitors (e.g., Irosustat):

    • Logic: Block the conversion of the E2S reservoir into active E2.

    • Application: ER+ Breast Cancer resistant to Aromatase Inhibitors.[1] Since AIs block synthesis but not hydrolysis of the reservoir, STS inhibitors close the "backdoor" to estrogen fueling.[1]

  • SULT1E1 Inducers:

    • Logic: Force the equilibrium toward the inactive sulfate.

    • Challenge: SULT1E1 is downregulated in many tumors, leading to high local E2.[1]

Visualization: Analytical Workflow (LC-MS)

LCMS_Workflow Sample Plasma/Lysate + Sodium E2S Hydrolysis Enzymatic Hydrolysis (Helix pomatia) Sample->Hydrolysis Release E2 Deriv Dansyl Chloride Derivatization Hydrolysis->Deriv Enhance Signal Separation LC Separation (C18 Column) Deriv->Separation Detection MS/MS Detection (m/z 506->171) Separation->Detection Quantify

Figure 2: LC-MS/MS Workflow for high-sensitivity E2S quantification.

References

  • Pasqualini, J. R., et al. (1996).[1] "The sulfatase pathway: a new target for the treatment of estrogen-dependent breast cancer." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Mueller, J. W., et al. (2015).[1] "Estrogen sulfotransferases: Pharmacogenetics, regulation and clinical importance."[1][6] Pharmacogenomics. Link

  • Rizner, T. L. (2016).[1] "The important roles of steroid sulfatase and sulfotransferases in gynecological diseases." Frontiers in Pharmacology. Link

  • Stanway, S. J., et al. (2006).[1] "Phase I study of STX 64 (667 Coumate), a novel steroid sulfatase inhibitor."[1] Clinical Cancer Research. Link

  • Dufour, P., et al. (2021).[1][9] "Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate...". Research in Veterinary Science. Link

Sources

Exploratory

Physiological Functions of Circulating Estrogen Sulfates: From Reservoir to Intracrine Driver

Executive Summary For decades, circulating estrogen sulfates—predominantly Estrone Sulfate (E1S) —were dismissed as inactive metabolic waste products. This view has been overturned by the field of intracrinology .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, circulating estrogen sulfates—predominantly Estrone Sulfate (E1S) —were dismissed as inactive metabolic waste products. This view has been overturned by the field of intracrinology . E1S is now recognized as the primary circulating "battery" for intracellular estrogen production, maintaining high concentrations (10–20x higher than unconjugated estradiol) and a long half-life (10–12 hours).

This technical guide dissects the physiological mechanics of E1S, moving from its transport kinetics via OATPs to its local conversion by Steroid Sulfatase (STS), and details the specific LC-MS/MS protocols required to quantify it accurately in drug development.

The Paradigm Shift: The "Trojan Horse" Mechanism

Unlike free estradiol (E2), which diffuses passively across cell membranes, E1S is charged and hydrophilic. It cannot enter cells passively. It relies on specific transporter gateways to act as a "Trojan Horse," entering the cell in an inactive form before being enzymatically uncaged to drive nuclear (ER


/ER

) and rapid non-genomic (GPER1) signaling.
The STS/SULT1E1 Ratio

The physiological impact of E1S is dictated by the local enzymatic balance within a target tissue (e.g., breast tumor, endometrium):

  • Steroid Sulfatase (STS): Hydrolyzes E1S

    
     E1 (Activation).[1][2]
    
  • Sulfotransferase 1E1 (SULT1E1): Sulfates E1

    
     E1S (Inactivation).[3]
    

Clinical Insight: In hormone-dependent breast cancer, the STS:SULT1E1 ratio is often skewed significantly toward STS, allowing tumors to synthesize estradiol locally even when circulating estradiol levels are suppressed by Aromatase Inhibitors (AIs).

The Influx Pipeline: Transporter Kinetics

E1S uptake is the rate-limiting step for its physiological function. This process is mediated by the Solute Carrier Organic Anion Transporter (SLCO/OATP) family.

Key Transporters and Kinetic Profiles
TransporterTissue LocalizationKinetic Affinity (

) for E1S
Physiological Role
OATP1B1 (SLCO1B1)Liver (Sinusoidal)Low

M range
Hepatic clearance and enterohepatic recycling. TM8 domain is critical for E1S recognition.[4]
OATP2B1 (SLCO2B1)Intestine, Breast, Placenta~1.56 – 1.81

M
High-affinity uptake in breast cancer cells; facilitates the "estrogen pipeline" into tumors.
OATP1A2 (SLCO1A2)Brain (BBB), KidneyVariableMediates neurosteroid transport; uptake is pH-dependent.

Mechanistic Note: OATP-mediated transport is sodium-independent but often pH-sensitive. In the acidic microenvironment of a tumor, OATP2B1 transport efficiency may be enhanced, accelerating E1S uptake.

Intracrinology & The STS Axis (Pathway Visualization)

Once inside the cytoplasm, E1S fuels the local production of Estradiol (E2). This pathway bypasses the need for circulating E2, explaining resistance to therapies that only target systemic estrogen production.

Diagram 1: The E1S Intracrine Activation Cycle

This diagram illustrates the flow from circulation to nuclear signaling, highlighting the drug targets (STS, 17


-HSD).

Intracrinology cluster_blood Circulation cluster_cell Target Cell Cytoplasm (e.g., Breast Tumor) E1S_Circ Estrone Sulfate (E1S) OATP OATP Transporter (SLC21 Family) E1S_Circ->OATP Uptake E1S_Cyto Intracellular E1S OATP->E1S_Cyto E1 Estrone (E1) E1S_Cyto->E1 Hydrolysis STS Steroid Sulfatase (STS) STS->E1S_Cyto Catalyzes E1->E1S_Cyto Sulfation (Inactivation) E2 Estradiol (E2) E1->E2 Reduction HSD 17β-HSD Type 1 HSD->E1 Catalyzes Nucleus Nucleus (Genomic Signaling) E2->Nucleus Bind ERα/β SULT SULT1E1 SULT->E1

Caption: The Intracrine Loop: E1S enters via OATP, is hydrolyzed by STS to E1, and converted to potent E2 by 17


-HSD1.

Clinical Implications & Drug Development

The "Sulfatase Pathway" is a critical escape mechanism for tumors treated with Aromatase Inhibitors (AIs). While AIs block the conversion of androgens to estrogens, they do not stop the hydrolysis of the massive E1S reservoir.

STS Inhibitors (The "Dual Inhibition" Strategy)
  • Lead Compound: Irosustat (STX64).[5]

  • Mechanism: Irreversible, non-steroidal sulfamate ester.[6] It mimics the sulfate group, covalently binding to the STS active site.

  • Clinical Status: Phase II trials (e.g., the IRIS study) demonstrated that combining Irosustat with an AI (like Anastrozole) resulted in significant clinical benefit in patients who had progressed on AI monotherapy.

  • Self-Validating Efficacy: Efficacy is confirmed by measuring serum E1S levels (which should rise) and serum E2 levels (which should fall) post-administration.

Experimental Protocol: Quantification of E1S

Accurate measurement of E1S is notoriously difficult due to its polarity and ionization issues. Immunoassays (RIA/ELISA) suffer from cross-reactivity. LC-MS/MS in Negative Ion Mode is the gold standard.

Workflow: Ultra-Sensitive LC-MS/MS for E1S

Objective: Quantify serum E1S with a Lower Limit of Quantification (LLOQ) < 10 pg/mL.

Step-by-Step Methodology
  • Internal Standard Spiking: Add Deuterated E1S (

    
    -E1S) to serum samples to correct for matrix effects and recovery loss.
    
  • Sample Clean-up (SPE):

    • Why SPE? Liquid-Liquid Extraction (LLE) is poor for sulfates due to high polarity.

    • Sorbent: Use Weak Anion Exchange (WAX) or Polymeric (e.g., Agilent Bond Elut Plexa) cartridges to retain the anionic sulfate moiety.

    • Wash: 5% Methanol in water (removes salts/proteins).

    • Elution: Methanol with 2% Ammonium Hydroxide (breaks ionic interactions).

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18).

    • Mobile Phase: Water/Methanol gradient containing 1mM Ammonium Fluoride (

      
      ) .
      
    • Expert Insight:

      
       significantly enhances ionization efficiency in negative ESI mode compared to standard additives like ammonium acetate.
      
  • Mass Spectrometry:

    • Mode: Negative Electrospray Ionization (ESI-).

    • Transition: Monitor precursor ion

      
       (m/z 349.1) 
      
      
      
      product ion
      
      
      (m/z 97.0).
Diagram 2: LC-MS/MS Analytical Workflow

LCMS_Workflow Sample Serum Sample (100-200 µL) Spike Spike Internal Standard (d4-E1S) Sample->Spike SPE Solid Phase Extraction (SPE) Polymeric / WAX Spike->SPE Load Elute Elution (MeOH + 2% NH4OH) SPE->Elute Wash & Elute LC LC Separation (C18 Column, NH4F Additive) Elute->LC Inject MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (m/z 349.1 -> 97.0) MS->Data

Caption: Optimized LC-MS/MS workflow for E1S using SPE and Ammonium Fluoride enhanced negative ESI.

References

  • Purohit, A., et al. (2011). Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer.[1][5][6] Expert Review of Anticancer Therapy. Link

  • Mueller, J.W., et al. (2015). The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Molecular and Cellular Endocrinology. Link

  • Nozawa, T., et al. (2005). The eighth and ninth transmembrane domains in organic anion transporting polypeptide 1B1 affect the transport kinetics of estrone-3-sulfate. Journal of Pharmacology and Experimental Therapeutics. Link

  • Harada, K.H., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate... Research in Veterinary Science.[7] Link

  • Stanway, S.J., et al. (2006).[1] Phase I Study of STX 64 (667 Coumate) in Breast Cancer Patients: The First Study of a Steroid Sulfatase Inhibitor.[1] Clinical Cancer Research.[1] Link

  • Prossnitz, E.R., & Barton, M. (2011). The G-protein-coupled estrogen receptor GPER in health and disease.[8][9][10] Nature Reviews Endocrinology. Link

Sources

Foundational

Introduction: The Significance of 17β-Estradiol Sulfate

An In-depth Technical Guide to the Chemical Synthesis of Sodium 17β-Estradiol Sulfate 17β-Estradiol is the most potent endogenous estrogen, playing a critical role in a vast array of physiological processes. Its sulfated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Synthesis of Sodium 17β-Estradiol Sulfate

17β-Estradiol is the most potent endogenous estrogen, playing a critical role in a vast array of physiological processes. Its sulfated conjugate, 17β-estradiol 17-sulfate, is a key metabolite in steroid hormone homeostasis. While historically considered an inactive-end product destined for excretion, it is now understood that sulfated steroids like estradiol sulfate act as a circulating reservoir.[1] In target tissues, the enzyme steroid sulfatase (STS) can hydrolyze the sulfate group, regenerating the highly active 17β-estradiol.[2][3] This intracrine mechanism is of significant interest in hormone-dependent pathologies, particularly in breast cancer research, making the availability of high-purity 17β-estradiol sulfate essential for developing STS inhibitors and for use as an analytical standard.[1]

The chemical synthesis of 17β-estradiol 17-sulfate presents a significant regioselectivity challenge. The estradiol molecule possesses two hydroxyl groups: a phenolic hydroxyl at the C-3 position and a secondary aliphatic hydroxyl at the C-17β position. The C-3 phenolic hydroxyl is more acidic and nucleophilic, making it the preferred site of reaction for most electrophilic reagents, including common sulfating agents.[4] Therefore, a successful synthesis of the 17-sulfate isomer necessitates a robust strategy involving the selective protection of the C-3 hydroxyl group, followed by sulfation at C-17 and subsequent deprotection.

This guide provides a comprehensive overview of a field-proven, three-step chemical process for the synthesis of Sodium 17β-estradiol sulfate, emphasizing the chemical rationale behind each step and outlining the necessary protocols for purification and characterization.[5][6]

Part 1: Strategic Synthesis Overview

The successful synthesis hinges on a disciplined, three-stage approach designed to overcome the inherent challenge of regioselectivity. Each stage is a self-contained module with defined inputs, outputs, and quality control checkpoints, ensuring a robust and reproducible workflow.

cluster_workflow Synthetic Workflow for Sodium 17β-Estradiol 17-Sulfate start 17β-Estradiol (Starting Material) protect Step 1: Selective Protection (3-OH Benzylation) start->protect Benzyl Bromide, K₂CO₃, Acetone sulfate Step 2: Sulfation (17-OH with SO₃-Pyridine) protect->sulfate 3-O-benzyl-17β-estradiol (Intermediate 1) deprotect Step 3: Deprotection (Hydrogenolysis of Benzyl Ether) sulfate->deprotect 3-O-benzyl-17β-estradiol 17-sulfate (Intermediate 2) purify Purification & Ion Exchange (Chromatography) deprotect->purify 17β-Estradiol 17-Sulfate (Free Acid Form) end Sodium 17β-Estradiol 17-Sulfate (Final Product) purify->end NaOH or NaHCO₃ Column

Caption: High-level overview of the three-stage synthetic pathway.

The Causality of Experimental Choices
  • Protection Strategy: The choice of a benzyl ether as the protecting group for the 3-phenolic hydroxyl is deliberate.[7] Benzyl ethers are relatively easy to form under basic conditions that deprotonate the phenol without affecting the C-17 alcohol. Crucially, they are stable to a wide range of reagents, including the sulfating agent used in the next step. Most importantly, the benzyl group can be removed under mild conditions via catalytic hydrogenolysis, which will not cleave the newly formed and sensitive sulfate ester bond.[8][9] This orthogonality is the cornerstone of the entire synthesis.

  • Sulfation Reagent: The sulfur trioxide-pyridine complex (SO₃·py) is the reagent of choice for the sulfation of the C-17 hydroxyl group. It is a mild and effective electrophilic sulfating agent for alcohols. Unlike more aggressive reagents like chlorosulfonic acid or neat sulfur trioxide, the SO₃·py complex is less prone to causing side reactions such as elimination or rearrangement of the steroid skeleton, thus ensuring higher yields and purity of the desired product.

  • Purification and Counter-ion Selection: The final product is isolated as its sodium salt to enhance its stability and water solubility.[10] This is achieved through purification via column chromatography, often followed by ion-exchange chromatography or careful neutralization with a sodium base (e.g., sodium bicarbonate) to yield the final sodium salt.

Part 2: Detailed Experimental Protocols

The following protocols are designed as a self-validating system, incorporating analytical checkpoints to ensure the success of each stage before proceeding to the next.

Step 1: Synthesis of 3-O-Benzyl-17β-estradiol (Protection)

Objective: To selectively protect the C-3 phenolic hydroxyl group as a benzyl ether.

Methodology:

  • Reaction Setup: To a solution of 17β-estradiol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). The K₂CO₃ acts as a base to deprotonate the more acidic phenolic hydroxyl.

  • Addition of Reagent: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting estradiol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Combine fractions containing the pure product and confirm its identity and purity via ¹H NMR and Mass Spectrometry (MS).

Step 2: Synthesis of 3-O-Benzyl-17β-estradiol 17-Sulfate (Sulfation)

Objective: To sulfate the C-17 secondary hydroxyl group using the SO₃-pyridine complex.

Methodology:

  • Reaction Setup: Dissolve the purified 3-O-benzyl-17β-estradiol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add sulfur trioxide-pyridine complex (SO₃·py, 2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding cold water. Add ethyl acetate and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with cold dilute HCl (to remove pyridine), followed by water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product at this stage is the pyridinium salt of the sulfated steroid.

Step 3: Synthesis of Sodium 17β-Estradiol 17-Sulfate (Deprotection & Salt Formation)

Objective: To remove the C-3 benzyl protecting group and convert the resulting sulfate ester into its sodium salt.

Methodology:

  • Reaction Setup: Dissolve the crude product from Step 2 in a suitable solvent mixture such as ethanol/ethyl acetate. Add the catalyst, 10% Palladium on carbon (Pd/C, ~10% by weight).

  • Reaction (Hydrogenolysis): Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC. The deprotection is usually complete within 2-4 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. The product is now 17β-estradiol 17-sulfate in its free acid or pyridinium salt form.

  • Purification and Salt Formation: Purify the crude product using flash column chromatography on silica gel (a more polar eluent system like dichloromethane/methanol is often required). To obtain the sodium salt, the purified free acid can be dissolved in methanol and treated with a stoichiometric amount of sodium bicarbonate solution, followed by evaporation of the solvent. Alternatively, ion-exchange chromatography can be used for a more rigorous purification and salt formation.

  • Final Validation: The final product, Sodium 17β-estradiol 17-sulfate, should be characterized thoroughly by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by High-Performance Liquid Chromatography (HPLC).[5][6]

Part 3: Data Presentation and Characterization

Quantitative data from the synthesis and characterization are crucial for assessing the success and reproducibility of the protocol.

Table 1: Summary of Synthetic Yields
StepTransformationTypical Yield (%)Analytical Checkpoint
13-OH Benzylation85 - 95%¹H NMR, MS of Intermediate 1
217-OH Sulfation60 - 75%TLC, MS of Intermediate 2
3Deprotection80 - 90%HPLC, ¹H NMR, HRMS of Final Product
Overall - 40 - 65% Purity >98% by HPLC

Note: Yields are representative and can vary based on scale and purification efficiency. A radiolabeled synthesis reported a 44% radiochemical yield for the three-step process.[6]

Table 2: Key Analytical Characterization Data
Analysis TypeParameterExpected Result for Sodium 17β-Estradiol 17-Sulfate
HRMS (ESI-) [M-Na]⁻Calculated m/z for C₁₈H₂₃O₅S⁻: 351.1272. Found: 351.12XX (within 5 ppm)
¹H NMR C-18 Methyl ProtonsSinglet, ~δ 0.8 ppm
C-17 ProtonMultiplet, shifted downfield compared to estradiol, ~δ 4.2-4.4 ppm
Aromatic ProtonsMultiplets, ~δ 6.5-7.2 ppm
¹³C NMR C-17 CarbonShifted downfield significantly due to sulfate ester, ~δ 85-88 ppm
C-18 Carbon~δ 12-14 ppm
HPLC Purity>98% peak area at a specific retention time (method-dependent)

Part 4: Process Validation and Workflow Visualization

A robust synthetic protocol must be a self-validating system. This is achieved by integrating analytical checkpoints throughout the workflow to confirm the identity and purity of intermediates before proceeding.

cluster_validation Process Validation Workflow start Start 17β-Estradiol step1 Step 1: Protection Reaction Work-up Purification start:start->step1:in qc1 {QC 1 | {¹H NMR | MS}} step1->qc1 Intermediate 1 step2 Step 2: Sulfation Reaction Work-up qc1->step2:in Pass qc2 {QC 2 | {TLC | MS}} step2->qc2 Intermediate 2 step3 Step 3: Deprotection Reaction Work-up qc2->step3:in Pass purification Final Purification Column Chromatography Ion Exchange step3->purification Crude Product qc3 {Final QC | {HPLC (>98%) | ¹H/¹³C NMR | HRMS}} purification->qc3 final Final Product Sodium 17β-Estradiol 17-Sulfate qc3->final:end Pass

Caption: Integrated workflow with mandatory quality control checkpoints.

Conclusion

The chemical synthesis of Sodium 17β-estradiol 17-sulfate is a well-defined process that adeptly navigates the challenge of regioselectivity through a classic protection-reaction-deprotection strategy. The use of a benzyl ether protecting group for the C-3 phenol is critical, as it is stable to the mild sulfation conditions required for the C-17 alcohol and can be cleanly removed via hydrogenolysis without affecting the final product. By following the detailed protocols and incorporating the analytical validation checkpoints outlined in this guide, researchers and drug development professionals can reliably produce high-purity Sodium 17β-estradiol 17-sulfate, a vital tool for advancing our understanding of steroid metabolism and developing novel therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 17Beta-estradiol sulfate. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Estradiol sulfate. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of radiolabeled 17β‐estradiol conjugates. Request PDF. Retrieved from [Link]

  • Liu, S., et al. (2014). An innovative analytical method for estrogen sulfates without deconjugation procedure. Journal of Chromatographic Science, 52(8), 815-821. Retrieved from [Link]

  • Oertel, G. W., & Treiber, L. (1969). The isolation of estrone sulfate and estradiol-17β sulfate from stallion testes. Canadian Journal of Biochemistry, 47(8), 811-815. Retrieved from [Link]

  • Scherr, M. I., et al. (2011). Synthesis and characterization of radiolabeled 17β-estradiol conjugates. Journal of Labeled Compounds and Radiopharmaceuticals, 54(8), 486-493. Retrieved from [Link]

  • Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–563. Retrieved from [Link]

  • Banerjee, S., et al. (1991). On The Protection of 3α-Hydroxy Group of A/B cis Steroids. Synthetic Communications, 21(6), 795-802. Retrieved from [Link]

  • Oertel, G. W., & Treiber, L. (1969). The isolation of estrone sulfate and estradiol-17β sulfate from stallion testes. Canadian Journal of Biochemistry, 47(8), 811-815. Retrieved from [Link]

  • Kubica, P., et al. (2020). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 25(13), 3051. Retrieved from [Link]

  • Kubica, P., et al. (2020). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 25(13), 3051. Retrieved from [Link]

  • Foster, P. A., et al. (2018). Insights into steroid sulfation and desulfation pathways in human physiology and pathology. Journal of Molecular Endocrinology, 61(2), T197-T211. Retrieved from [Link]

  • Purohit, A., et al. (2011). Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism. Molecular and Cellular Endocrinology, 340(2), 154-160. Retrieved from [Link]

  • Wang, J., & James, M. O. (2006). Celecoxib affects estrogen sulfonation catalyzed by several human hepatic sulfotransferases, but does not stimulate 17-sulfonation in rat liver. Drug Metabolism and Disposition, 34(3), 431-438. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Protecting group. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

Sources

Exploratory

Understanding the metabolic pathway of 17beta-estradiol sulfation.

The Estrogenicity Switch: A Technical Guide to SULT1E1-Mediated 17 -Estradiol Sulfation Part 1: The Biological Imperative (Intracrineology) In the context of drug development and steroid signaling, the sulfation of 17 -e...

Author: BenchChem Technical Support Team. Date: February 2026

The Estrogenicity Switch: A Technical Guide to SULT1E1-Mediated 17 -Estradiol Sulfation

Part 1: The Biological Imperative (Intracrineology)

In the context of drug development and steroid signaling, the sulfation of 17


-estradiol (E2) is not merely a Phase II detoxification step for renal clearance. It is the primary "off-switch" for estrogenicity in peripheral tissues.

While the ovaries (in premenopausal women) secrete E2, the local concentration in target tissues (breast, endometrium, bone) is tightly regulated by the opposing actions of two enzymes:

  • SULT1E1 (Estrogen Sulfotransferase): Converts active E2 into inactive Estradiol-3-Sulfate (E2-S).[1]

  • STS (Steroid Sulfatase): Hydrolyzes E2-S back into active E2.[2]

For researchers, this cycle—termed intracrineology —means that systemic plasma levels of E2 often do not reflect tissue-specific exposure. Drug candidates targeting hormone-dependent cancers must be evaluated against this local metabolic machinery.

Visualization: The Intracrine Metabolic Cycle

The following diagram illustrates the reversible metabolic loop that regulates local estrogen bioavailability.

EstrogenCycle E2 17β-Estradiol (Active) E2S Estradiol-3-Sulfate (Inactive) E2->E2S SULT1E1 (Sulfation) PAP PAP (Byproduct) E2->PAP ER Estrogen Receptor (Nuclear Signaling) E2->ER Binding (Kd ~0.1 nM) E2S->E2 STS (Hydrolysis) PAPS PAPS (Cofactor) PAPS->E2

Caption: The "Estrogenicity Switch." SULT1E1 inactivates E2, preventing ER binding.[2] STS reverses this, creating a local reservoir of active hormone.

Part 2: Molecular Mechanism & Kinetics

The Enzyme: SULT1E1

Unlike other sulfotransferase isoforms (like SULT1A1 or SULT2A1) which have broad substrate specificity and high ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 (micromolar range), SULT1E1 is a high-affinity specialist .[3][4][5][6]
  • Substrate: 17

    
    -Estradiol.
    
  • Reaction Site: The phenolic 3-hydroxyl group (not the 17-hydroxyl).

  • Affinity (

    
    ):  5–20 nM. This allows SULT1E1 to scavenge E2 at physiological concentrations.[7]
    
The Catalytic Mechanism

The reaction follows an ordered Bi-Bi mechanism or a random Bi-Bi mechanism depending on the specific conditions, but structurally it relies on an


-like in-line displacement.
  • PAPS Binding: The cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) binds first, inducing a conformational change that closes the active site "cap."

  • Substrate Binding: E2 enters the pocket.

  • Catalysis: A conserved Histidine (H107 in humans) acts as a general base, deprotonating the 3-hydroxyl group of E2. The resulting phenoxide ion attacks the sulfur atom of PAPS.

  • Transition State: Stabilized by a conserved Lysine residue.

  • Release: E2-S and PAP (adenosine 3′,5′-diphosphate) are released.

Critical Kinetic Feature: Substrate Inhibition

Warning for Assay Design: SULT1E1 exhibits strong substrate inhibition .

  • At E2 concentrations >100 nM, the reaction velocity (

    
    ) often decreases.
    
  • Cause: The binding of a second E2 molecule to a non-catalytic allosteric site or the formation of a dead-end complex.

  • Implication: When designing screening assays, you must titrate E2 carefully. Using 1

    
    M E2 (a standard concentration for other enzymes) will yield artificially low activity data for SULT1E1.
    

Part 3: Experimental Protocols

To generate robust data, you must control the cofactor supply and use a detection method that matches your sensitivity needs.

Protocol A: The Modern Standard (LC-MS/MS with Dansyl Derivatization)

Direct measurement of E2 and E2-S by mass spec is difficult due to poor ionization. Derivatization with Dansyl Chloride (DnsCl) is the industry standard to enhance sensitivity (up to 100-fold).

Workflow:

  • Incubation:

    • Buffer: 50 mM Potassium Phosphate (pH 7.4), 5 mM MgCl

      
      . Note: Mg
      
      
      
      is essential for optimal SULT activity.
    • Substrate: 10 nM E2 (physiological) or up to 50 nM (kinetic max).

    • Cofactor: 20

      
      M PAPS.
      
    • Enzyme: 1–5

      
      g human liver cytosol or recombinant SULT1E1.
      
    • Time: 10–30 mins at 37°C.

  • Termination: Add equal volume ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

    
    C-E2-S).
    
  • Derivatization:

    • Take supernatant.

    • Add 50

      
      L of 1 mg/mL Dansyl Chloride in Acetone.
      
    • Add 50

      
      L of 0.1 M Sodium Bicarbonate (pH 10.5).
      
    • Heat at 60°C for 3–5 minutes.

  • Analysis:

    • Column: C18 Reverse Phase.

    • Mode: ESI Positive (Dansyl group ionizes well in positive mode).

    • Transitions: Monitor specific MRM transitions for Dansyl-E2 and Dansyl-E2-S.

Protocol B: The Gold Standard (Radiometric S)

For determining precise


 values or measuring low-turnover variants.
  • Reaction: Uses [

    
    S]-PAPS as the donor.
    
  • Separation: Unreacted [

    
    S]-PAPS is separated from [
    
    
    
    S]-E2-S using a precipitation step (Barium Hydroxide/Zinc Sulfate) or solvent extraction (Ethyl Acetate extracts the steroid sulfate but not the PAPS).
  • Quantification: Scintillation counting.

  • Advantage: No derivatization needed; limit of detection is in femtomoles.

Visualization: Assay Decision Logic

AssayLogic Start Select Assay Type Goal1 Goal: Drug Screening / Inhibition Start->Goal1 Goal2 Goal: Kinetic Constants (Km/Vmax) Start->Goal2 Method1 LC-MS/MS (Dansyl-Cl) Goal1->Method1 High Throughput Method2 Radiometric (35S-PAPS) Goal2->Method2 Max Sensitivity Step1 Derivatize to boost ionization Method1->Step1 Step2 Use Sub-Km [E2] (<5 nM) to avoid substrate inhibition Method2->Step2

Caption: Decision tree for selecting the appropriate analytical method based on experimental goals.

Part 4: Data Reference & Species Differences

For drug development, relying on rodent models can be misleading due to kinetic differences.

Table 1: Comparative Kinetics of SULT1E1

ParameterHuman SULT1E1Mouse SULT1E1Rat SULT1E1Clinical Implication

(E2)
5 – 20 nM ~5 nM~10 nMHigh affinity in all species; humans are highly sensitive to inhibition.

(PAPS)
0.5 – 1.0

M
SimilarSimilarPAPS depletion is rare in vivo unless ATP is compromised.
Substrate Inhibition Strong (>100 nM) ModerateModerateHigh doses of E2 in assays may yield false negatives for activity.
Tissue Distribution Liver, Endometrium, BreastTestis (high), LiverLiverRodent testis toxicity models may over-predict human risk.

Key Insight: In humans, SULT1E1 is the "gatekeeper" in breast tissue. Loss of SULT1E1 expression (or inhibition by drugs) is correlated with increased proliferation in MCF-7 breast cancer cells due to accumulation of free E2 [1][2].

References

  • Falany, C. N. (1997). Enzymology of human cytosolic sulfotransferases. FASEB Journal, 11(4), 206-216. Link

  • Zhang, H., Varmalova, O., Vargas, F. M., Falany, C. N., & Leyh, T. S. (1998).[2] Sulfuryl transfer: The catalytic mechanism of human estrogen sulfotransferase. Journal of Biological Chemistry, 273(18), 10888-10892. Link

  • Mueller, J. W., et al. (2015). The regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase 2.[8] Journal of Biological Chemistry. Link

  • Dufour, P., et al. (2021).[9] Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate... Research in Veterinary Science. Link

  • Cole, L. A., & Ye, L. (2010). Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates. PNAS, 107(14), 6222-6227. Link

Sources

Foundational

Sodium 17beta-estradiol sulfate in breast cancer research.

Technical Deep Dive: Sodium 17 -Estradiol Sulfate in Breast Cancer Research The "Trojan Horse" Reservoir of Intracrine Estrogen Signaling Part 1: Executive Technical Synthesis[1] In the landscape of Hormone Receptor-posi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Sodium 17 -Estradiol Sulfate in Breast Cancer Research

The "Trojan Horse" Reservoir of Intracrine Estrogen Signaling

Part 1: Executive Technical Synthesis[1]

In the landscape of Hormone Receptor-positive (HR+) breast cancer, the focus has historically centered on the Aromatase Pathway (conversion of androgens to estrogens). However, resistance to aromatase inhibitors (AIs) has shifted critical attention to the Sulfatase Pathway .[1]

Sodium 17


-Estradiol Sulfate (E2S) —specifically the 3-sulfate ester salt—acts as a massive circulating reservoir of biologically inactive estrogen.[1] Unlike free estradiol (E2), which has a short half-life, sulfated estrogens circulate at concentrations 10–20 times higher and have prolonged half-lives.[1]

The Core Thesis: E2S functions as a "Trojan Horse." It is hydrophilic and biologically inert until it is actively transported into the tumor cell by Organic Anion Transporting Polypeptides (OATPs).[2] Once intracellular, Steroid Sulfatase (STS) hydrolyzes the sulfate group, liberating potent 17


-estradiol directly at the site of the Estrogen Receptor (ER).[1] This intracrine  mechanism fuels tumor growth even in patients with low circulating free estradiol.[1]

Critical Nomenclature Note: In this guide, "Sodium 17


-estradiol sulfate" refers to Sodium 17

-estradiol 3-sulfate
(CAS: 4999-79-5).[1] The isomer sulfated at the 17-position (E2-17S) is a metabolic dead-end with negligible affinity for STS and is not the primary driver of tumorigenesis [1].[1]
Part 2: Molecular Mechanism & Signaling Topology[1]

The efficacy of E2S as a pro-tumorigenic agent relies on a triad of molecular events: Uptake, Hydrolysis, and Activation .[1]

The OATP-STS Axis[1]
  • Influx: E2S is a charged anion and cannot passively diffuse through the lipid bilayer.[1] It requires OATP1A2, OATP1B1, or OATP2B1 for entry.[1] Overexpression of these transporters is a hallmark of aggressive HR+ tumors [2].[1]

  • Activation: The STS enzyme, localized to the endoplasmic reticulum, cleaves the sulfate group.[1][3]

  • Signaling: Liberated E2 binds ER

    
    , dimerizes, and translocates to the nucleus to bind Estrogen Response Elements (ERE), driving Cyclin D1 expression and G1/S transition.[1]
    
Visualization: The Sulfatase Pathway

Figure 1: The Intracrine Activation Loop of Estradiol Sulfate.

STS_Pathway cluster_blood Extracellular Space (Circulation) cluster_cell Breast Cancer Cell (Cytoplasm) cluster_nucleus Nucleus E2S_out Sodium 17β-Estradiol Sulfate (Inactive Reservoir) OATP OATP Transporter (SLC21 Family) E2S_out->OATP Uptake E2S_in Estradiol Sulfate (Intracellular) OATP->E2S_in Influx STS Steroid Sulfatase (STS Enzyme) E2S_in->STS Substrate Binding E2 17β-Estradiol (Active Hormone) STS->E2 Hydrolysis ER Estrogen Receptor α (ERα) E2->ER Binding (Kd ~0.1 nM) Complex E2-ER Complex ER->Complex Dimerization & Translocation DNA Estrogen Response Element (ERE) Complex->DNA Transcription Factor Gene Proliferation Genes (Cyclin D1, c-Myc) DNA->Gene Expression

Caption: Pathway illustrating OATP-mediated uptake of inactive E2S and its STS-mediated conversion to active Estradiol.[1][4][5]

Part 3: Experimental Workflows

To validate the role of Sodium 17


-estradiol sulfate in your specific model, you must use protocols that isolate the sulfatase pathway  from the aromatase pathway and exogenous free estrogens.
Protocol 1: The "Sulfatase-Dependent" Proliferation Assay

Objective: Confirm that cell growth is driven specifically by the conversion of E2S to E2, validating STS as a therapeutic target.[1]

Experimental Logic: Standard FBS contains bovine estrogens.[1] To prove E2S utilization, you must strip the media of all steroids and re-introduce E2S as the sole source.[1] If cells grow, they possess functional OATP and STS.[1] If an STS inhibitor (STX64) blocks this growth, the pathway is validated.[1]

Materials:

  • Cell Line: MCF-7 (STS-positive/ER-positive) or T47D.[1]

  • Reagents: Sodium 17

    
    -Estradiol Sulfate (Sigma), Irosustat (STX64 - STS Inhibitor), Charcoal-Stripped FBS (CS-FBS).[1]
    
  • Readout: Cell Titer-Glo or Crystal Violet.[1]

Step-by-Step Methodology:

  • Steroid Deprivation (The "Washout"):

    • Seed MCF-7 cells in phenol red-free DMEM supplemented with 5% CS-FBS.[1]

    • Incubate for 48–72 hours.[1] This "starves" the cells of residual intracellular estrogens and upregulates ER expression.

  • Treatment Setup:

    • Replace media with fresh 2% CS-FBS/Phenol-red free media.[1]

    • Group A (Vehicle): DMSO/Media only.[1]

    • Group B (Positive Control): Free 17

      
      -Estradiol (1 nM).[1]
      
    • Group C (Experimental): Sodium 17

      
      -Estradiol Sulfate (Dose curve: 0.1 nM, 1 nM, 10 nM, 100 nM).[1]
      
    • Group D (Inhibition): Sodium 17

      
      -Estradiol Sulfate (10 nM) + Irosustat (1 
      
      
      
      M).[1]
  • Incubation:

    • Incubate for 5–7 days. Refresh media/treatments every 48 hours to prevent substrate depletion.[1]

  • Analysis:

    • Measure viability.[1][6]

    • Success Metric: Group C should show dose-dependent growth (typically reaching 70-80% of Group B's max).[1] Group D should revert to Group A (Vehicle) levels [3].

Protocol 2: STS Enzymatic Activity Assay (Intact Cell)

Objective: Quantify the rate of E2S hydrolysis in live cells (measuring transport + enzyme activity).

Methodology:

  • Seed cells in 6-well plates.

  • Incubate with [6,7-3H] Estrone Sulfate or [3H] Estradiol Sulfate (4 nM) for 4 hours at 37°C.

    • Note: [3H]-Estrone sulfate is often used as a surrogate due to higher commercial availability and identical STS processing.[1]

  • Extraction:

    • Remove media.[1][6] Add toluene to the media to extract the liberated (non-polar) [3H]-Estradiol/Estrone.[1] The polar sulfate remains in the aqueous phase.

  • Quantification:

    • Count the organic phase (toluene) via liquid scintillation.

    • Calculation: Activity = pmol product formed / hour / mg protein.[1]

Part 4: Data Presentation & Interpretation[1][7]

When characterizing Sodium 17


-estradiol sulfate, the distinction between Potency  (affinity for ER) and Efficacy  (ability to drive growth via conversion) is vital.[1]

Table 1: Comparative Profile of Estrogenic Compounds in MCF-7 Cells

CompoundMolecular RoleRelative Binding Affinity (RBA) to ER

Proliferative EC50 (MCF-7)Effect of STS Inhibitor
17

-Estradiol (E2)
Active Ligand100%~0.01 - 0.1 nMNone
Sodium 17

-E2 Sulfate
Precursor (Reservoir)< 0.1% (Inactive)~1.0 - 10 nM*Complete Blockade
Estrone Sulfate (E1S) Precursor (Reservoir)< 0.1% (Inactive)~10 - 50 nMComplete Blockade

*Note: The EC50 of E2S is higher than E2 because it depends on the rate-limiting steps of OATP transport and STS hydrolysis. However, in vivo, E2S concentrations are orders of magnitude higher than E2, compensating for this difference.[1]

Part 5: Therapeutic Implications[1][5][8][9]

The study of Sodium 17


-estradiol sulfate directly informs the development of STS Inhibitors  (STSIs).
  • Clinical Rationale: In post-menopausal women, the adrenal glands produce DHEA-S and E1S/E2S.[1] Even if aromatase is inhibited (by Letrozole), the STS pathway can regenerate E2 from these sulfated reservoirs.[1]

  • Drug Candidates:

    • Irosustat (STX64): An irreversible sulfamate-based inhibitor.[1] It mimics the sulfate group, covalently binding to the STS active site.[1]

    • Dual Inhibitors: Compounds targeting both STS and Aromatase (DASI) are currently in pre-clinical optimization to shut down both estrogen production routes [4].[1]

References
  • Pasqualini, J. R., et al. (1996).[1] "Importance of estrogen sulfates in breast cancer." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Nozawa, T., et al. (2005).[1] "Organic anion transporting polypeptide OATP1B3 (SLCO1B3) is a high-affinity transporter for estrone-3-sulfate."[1] Molecular Pharmacology. Link

  • Stanway, S. J., et al. (2006).[1] "Phase I study of STX64 (667 Coumate), a novel steroid sulfatase inhibitor, in patients with breast cancer."[1] Clinical Cancer Research. Link

  • Potter, B. V. L. (2018).[1] "Steroid sulphatase and its inhibitors: Past, present, and future." Molecules. Link[1]

  • Mueller, J. W., et al. (2015).[1][7] "Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition."[1] Endocrine Reviews. Link

Sources

Protocols & Analytical Methods

Method

Use of Sodium 17beta-estradiol sulfate in studying SULT1E1 enzyme kinetics.

Topic: Use of Sodium 17 -estradiol sulfate in studying SULT1E1 enzyme kinetics. Content Type: Detailed Application Note & Protocol Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Sodium 17


-estradiol sulfate in studying SULT1E1 enzyme kinetics.
Content Type:  Detailed Application Note & Protocol Guide.
Audience:  Researchers, Senior Scientists, and DMPK Specialists.

Application Note: Kinetic Profiling of SULT1E1 using Sodium 17 -Estradiol Sulfate as a Mechanistic Probe and Analytical Standard

Abstract & Scientific Context

Estrogen Sulfotransferase (SULT1E1) is a high-affinity cytosolic enzyme responsible for the metabolic inactivation of 17


-estradiol (E2).[1] By transferring a sulfonate group from the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the C3-hydroxyl of estradiol, SULT1E1 generates Estradiol-3-sulfate  (E2-3S).

While E2 is the substrate, Sodium 17


-estradiol sulfate (CAS: 4999-79-5)  plays two critical, distinct roles in high-fidelity kinetic studies:
  • Analytical Reference Standard: It is the requisite authentic standard for quantifying product formation in non-radioactive HPLC/LC-MS assays.

  • Mechanistic Probe (Product Inhibition): As the reaction product, it is used to determine the product inhibition constant (

    
    ), a vital parameter for modeling intracellular estrogen homeostasis, as SULT1E1 is potently inhibited by its own sulfonated product.
    

This guide details the protocols for utilizing Sodium 17


-estradiol sulfate to validate SULT1E1 activity, optimize chromatographic separation, and derive kinetic constants (

,

, and

).

Material Specifications

Ensure the reagent meets the following criteria for kinetic benchmarking:

PropertySpecificationNotes
Compound Name Sodium 17

-estradiol sulfate
Often abbreviated as E2-3S (Na salt)
CAS Number 4999-79-5Distinct from the 17-sulfate or disulfate forms
Molecular Formula

MW: 374.43 g/mol
Solubility DMSO (>10 mg/mL), Water (Sparingly)Critical: Prepare stocks in DMSO; dilute in buffer immediately before use to prevent precipitation.[2][3][4]
Stability HygroscopicStore at -20°C under desiccated conditions.

Biological Pathway & Reaction Logic

SULT1E1 kinetics are complex due to substrate inhibition by Estradiol at high concentrations (


 nM). The reaction scheme below illustrates the forward reaction and the inhibitory feedback loop mediated by the product, Estradiol-3-sulfate.

SULT1E1_Pathway E2 17β-Estradiol (Substrate) SULT SULT1E1 Enzyme E2->SULT PAPS PAPS (Cofactor) PAPS->SULT Complex E•S•PAPS Complex SULT->Complex E2S Estradiol-3-Sulfate (Product/Inhibitor) Complex->E2S Sulfonation PAP PAP (Byproduct) Complex->PAP E2S->SULT Product Inhibition (Ki Determination)

Figure 1: SULT1E1 Reaction Mechanism. The enzyme transfers a sulfonate group to Estradiol.[5][6] The accumulation of the product (E2-3S) exerts feedback inhibition, which can be modeled using Sodium 17


-estradiol sulfate in kinetic assays.

Protocol A: Analytical Method Development (HPLC-UV/FLD)

Before running enzyme assays, you must establish a separation method where the substrate (E2) and product (E2-3S) are baseline resolved. The Sodium 17


-estradiol sulfate is used here to define retention time (

) and linearity.
Reagents
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) or 0.1% Formic Acid in Water.[7][8][9]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm particle size.

Workflow
  • Stock Preparation: Prepare 1 mM stock of Sodium 17

    
    -estradiol sulfate in DMSO.
    
  • Standard Curve: Dilute stock into "Stop Solution" (see Protocol B) to create concentrations ranging from 10 nM to 1000 nM.

  • Injection: 10–20 µL.

  • Detection:

    • UV:[4] 280 nm (Standard sensitivity).

    • Fluorescence (Preferred): Excitation 280 nm / Emission 310 nm (High sensitivity for nanomolar kinetics).

Gradient Table (Example)
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.09010Equilibration
1.09010Sample Injection
6.01090Elution of E2 (Lipophilic)
7.01090Wash
7.19010Re-equilibration

Validation Check: E2-3S is significantly more polar than E2. Expect E2-3S to elute early (approx. 2-3 min) and E2 to elute late (approx. 5-6 min). If E2-3S elutes in the void volume, reduce initial ACN to 5%.

Protocol B: SULT1E1 Kinetic Assay

This protocol measures the initial velocity (


) of sulfonation.
Experimental Workflow Diagram

Assay_Workflow Prep 1. Preparation Buffer: 50mM HEPES pH 7.4 MgCl2: 5mM DTT: 1mM Enz 2. Pre-Incubation SULT1E1 + E2 (Substrate) 37°C for 5 min Prep->Enz Start 3. Initiation Add PAPS (Cofactor) Final Conc: 20 µM Enz->Start React 4. Reaction Incubate 10-20 min (Linear Range) Start->React Stop 5. Quench Add 1:1 Volume Ice-Cold ACN (Pre-spiked with Internal Std) React->Stop Analyze 6. Quantify HPLC-FLD or LC-MS/MS Measure E2-3S Peak Area Stop->Analyze

Figure 2: Step-by-step kinetic assay workflow.

Step-by-Step Procedure
  • Buffer Mix: Prepare 50 mM HEPES (pH 7.4) containing 5 mM MgCl

    
     and 1 mM DTT.
    
  • Substrate Prep: Prepare serial dilutions of Estradiol (E2) in buffer (keep DMSO < 1%). Range: 0.5 nM to 100 nM.

    • Note: SULT1E1

      
       is extremely low (~5–10 nM). High concentrations (>100 nM) cause substrate inhibition.[10]
      
  • Enzyme Addition: Add recombinant SULT1E1 (approx. 10–50 ng/mL final) to the substrate tubes. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start reaction by adding PAPS (Sulfate donor) to a saturating concentration (typically 20 µM).

  • Incubation: Incubate for 10 minutes.

    • Self-Validation: Ensure <10% substrate depletion to maintain steady-state assumptions.

  • Quenching: Stop reaction by adding an equal volume of ice-cold Acetonitrile.

    • Tip: If using LC-MS, spike the quench solution with deuterated standard (

      
      -E2-3S) if available.
      
  • Clarification: Centrifuge at 15,000 x g for 10 min to remove protein precipitate.

  • Analysis: Inject supernatant onto HPLC. Use the Sodium 17

    
    -estradiol sulfate  standard curve to convert Peak Area to concentration (nM).
    

Protocol C: Product Inhibition Study ( Determination)

This is the specific application where Sodium 17


-estradiol sulfate is used as an active reagent to probe the enzyme's regulatory mechanism.

Objective: Determine if E2-3S acts as a competitive or non-competitive inhibitor against E2.

  • Matrix Design: Create a 2D matrix of reaction tubes:

    • Substrate (E2): Vary at 0.5

      
      , 
      
      
      
      , 2
      
      
      , 4
      
      
      (e.g., 2, 5, 10, 20 nM).
    • Inhibitor (Sodium E2-3S): Vary at 0, 5, 10, 20, 50 nM.

  • Reaction: Follow Protocol B, but add the Sodium E2-3S to the pre-incubation step.

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).
    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Literature Consensus: Product inhibition in SULTs is often competitive against the substrate (E2) if the mechanism is Ordered Bi-Bi, but SULT1E1 kinetics can be complex.

Data Processing & References

Calculation of Kinetic Constants

Use non-linear regression (e.g., GraphPad Prism) to fit data.

Standard Michaelis-Menten:



Substrate Inhibition Model (Essential for SULT1E1):



Where 

is the substrate inhibition constant.
References
  • Falany, C. N. (1997).[10] Enzymology of human cytosolic sulfotransferases. FASEB Journal, 11(4), 206-216. Link

  • Zhang, H., et al. (1998).[10][11] Kinetic analysis of estrogen sulfotransferase: substrate inhibition and mechanism.[12] Journal of Biological Chemistry, 273(18), 10888-10893. Link

  • Gamage, N., et al. (2006). Structure of human SULT1A1 crystallized with estradiol: Insight into active site plasticity and substrate inhibition.[12] Journal of Biological Chemistry, 280, 41482-41486.[13] Link

  • PubChem Compound Summary. Sodium 17beta-estradiol sulfate (CID 23665303). Link

  • UniProtKB. SULT1E1 - Sulfotransferase 1E1 (Human). Link

Sources

Application

Experimental design for in vivo studies with Sodium 17beta-estradiol sulfate.

Application Note: Experimental Design for In Vivo Studies with Sodium 17 -Estradiol Sulfate -Estradiol Sulfate (CAS: 4999-79-5) Executive Summary & Scientific Rationale Sodium 17 -estradiol sulfate (E2S) is the water-sol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for In Vivo Studies with Sodium 17 -Estradiol Sulfate


-Estradiol Sulfate (CAS: 4999-79-5)

Executive Summary & Scientific Rationale

Sodium 17


-estradiol sulfate (E2S) is the water-soluble, sulfated conjugate of 17

-estradiol (E2). Unlike free estradiol, which is lipophilic and requires organic solvents or oil carriers, E2S can be formulated in aqueous physiological buffers.

However, E2S is biologically inactive at the estrogen receptor (ER). Its in vivo utility lies in its role as a pro-hormone . It serves as a substrate for the enzyme Steroid Sulfatase (STS) , which cleaves the sulfate group to release active estradiol locally within tissues.[1][2][3]

Why use E2S instead of free Estradiol?

  • Intracrinology Research: To study the "Sulfatase Pathway," a critical mechanism in hormone-dependent breast cancers where tumors overexpress STS to generate their own estrogen.

  • STS Inhibitor Screening: To validate drugs (e.g., Irosustat) that block the conversion of inactive sulfates to active hormones.

  • Bioavailability Studies: To model the reservoir effect of circulating sulfated steroids.

The Sulfatase Pathway

The following diagram illustrates the mechanism of action required for experimental planning. E2S must be hydrolyzed by STS to bind the Estrogen Receptor (ER).

STS_Pathway E2S Sodium 17β-Estradiol Sulfate (Inactive) E2 17β-Estradiol (Active) E2S->E2 Hydrolysis via STS STS Steroid Sulfatase (Enzyme) STS->E2S Target ER Estrogen Receptor (ERα/β) E2->ER Binding (High Affinity) Nucleus Genomic Signaling (Proliferation) ER->Nucleus Translocation

Figure 1: The Sulfatase Pathway. E2S acts as a hydrophilic prodrug converted by STS into the lipophilic, active E2.

Formulation Protocol

Challenge: While water-soluble, the ester linkage is susceptible to hydrolysis if pH is not controlled, and the sodium salt stoichiometry affects molecular weight calculations.

Molecular Weight:

  • Free Estradiol: 272.38 g/mol

  • Sodium Estradiol Sulfate: ~376.42 g/mol (Check specific batch CoA; often supplied as dihydrate).

Preparation of Injectable Solution (Stock 10 mg/mL)
  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4. Avoid acidic vehicles which accelerate hydrolysis.

  • Procedure:

    • Weigh 10 mg of Sodium 17

      
      -estradiol sulfate.
      
    • Add 1.0 mL of sterile PBS.

    • Vortex gently for 30 seconds. The salt should dissolve rapidly at room temperature (solubility >50 mg/mL in water).

    • Filtration: Pass through a 0.22

      
      m PES syringe filter for sterilization.
      
  • Storage: Prepare fresh daily. If storage is required, aliquot and freeze at -20°C. Do not refreeze.

Critical Control: Unlike free estradiol, do not use DMSO or Ethanol if avoiding solvent effects is the goal. The primary advantage of the sulfate salt is aqueous solubility.

Experimental Design A: The Uterotrophic Assay (OECD 440 Modified)

This is the gold-standard validation assay to prove that E2S is being converted to active E2 in vivo. If the animal lacks STS activity or if an STS inhibitor is effective, E2S will fail to increase uterine weight.

Animal Model
  • Species: Rat (Sprague-Dawley or Wistar) or Mouse (C57BL/6).

  • Status: Ovariectomized (OVX) adults.[4][5]

  • Washout: Minimum 14 days post-OVX to ensure regression of uterine tissue and clearance of endogenous hormones.

Experimental Groups (n=6 per group)
GroupTreatmentDoseRoutePurpose
1 Vehicle ControlPBSSC / OralBaseline uterine weight (negative control).
2 Positive ControlFree 17

-Estradiol
10

g/kg
SC
3 Test Group Sodium E2 Sulfate 1.0 mg/kg Oral/SC
4 Inhibitor ControlE2 Sulfate + STS Inhibitor1.0 mg/kg + (Var)Oral

Note on Dosing: E2S is less potent than free E2 because conversion is not 100%. A dose of 0.1 to 5.0 mg/kg is typical for E2S in rodents to elicit a robust response.

Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Treatment Phase (3 Days) cluster_2 Analysis Phase OVX Ovariectomy (Day -14) Washout Hormone Washout (14 Days) OVX->Washout Dose1 Day 1: Dosing (AM) Washout->Dose1 Dose2 Day 2: Dosing (AM) Dose1->Dose2 Dose3 Day 3: Dosing (AM) Dose2->Dose3 Necropsy Necropsy (Day 4, 24h post-last dose) Dose3->Necropsy Metrics 1. Wet Uterine Weight 2. Blotted Uterine Weight 3. Plasma E2 Analysis Necropsy->Metrics

Figure 2: Modified OECD 440 Workflow for assessing Sodium Estradiol Sulfate activity.

Protocol Steps
  • Dosing: Administer treatment once daily for 3 consecutive days.

    • Oral Gavage:[6] Preferred for E2S to mimic the "first-pass" sulfatase activation seen in oral HRT.

    • Subcutaneous (SC): Bypasses liver, relies on peripheral tissue STS.

  • Necropsy: 24 hours after the final dose.

  • Measurement: Carefully dissect the uterus. Remove fat/connective tissue. Pierce the uterus to release luminal fluid. Weigh "Wet" (with fluid) and "Blotted" (fluid removed).

  • Endpoint: A statistically significant increase in Blotted Uterine Weight vs. Vehicle confirms STS-mediated conversion.

Experimental Design B: MCF-7 Tumor Xenograft (Oncology)

MCF-7 cells are Estrogen Receptor positive (ER+) and STS positive. They will grow in response to E2S, making this model ideal for testing STS inhibitors.

Critical Difference: Unlike free estradiol pellets (slow release), Sodium E2 Sulfate has a shorter half-life. Daily dosing or Osmotic Pumps are required.

Protocol
  • Mice: Athymic Nude (Nu/Nu) or SCID females, ovariectomized.

  • Cell Implantation: Inject MCF-7 cells (

    
    ) into the mammary fat pad or flank.
    
  • Support Phase: Tumors will not establish without estrogen.

    • Option A (Standard): Implant a 0.72 mg E2 pellet to establish tumors, then remove it and switch to E2S treatment.

    • Option B (Direct): Begin daily E2S treatment immediately (more challenging).

  • Treatment Phase: Once tumors reach ~100-200 mm

    
    :
    
    • Vehicle: PBS Daily.

    • E2S Group: Sodium Estradiol Sulfate (2 mg/kg/day, Oral or SC).

    • Combination: E2S + STS Inhibitor (e.g., STX64).

Expected Outcome:

  • E2S Group: Tumor volume increases (STS converts E2S

    
     E2 
    
    
    
    Tumor Growth).
  • Combination Group: Tumor growth is arrested (STS blocked, E2S remains inactive).

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 440: Uterotrophic Bioassay in Rodents. (2007).[4][7] OECD Publishing.

  • Pasqualini, J. R., et al. (1996). "Importance of estrogen sulfates in breast cancer." Journal of Steroid Biochemistry and Molecular Biology.

  • Purohit, A., et al. (2003). "The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy." Journal of Steroid Biochemistry and Molecular Biology.

  • Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[2][3] Medicinal Research Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Sensitivity Quantification of Estrogen Sulfates (LC-MS/MS)

The following guide is structured as a specialized Technical Support Center for researchers quantifying estrogen sulfates (E1S, E2S) in complex biological matrices. It adopts the persona of a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers quantifying estrogen sulfates (E1S, E2S) in complex biological matrices. It adopts the persona of a Senior Application Scientist providing high-level troubleshooting and optimized protocols.

Topic: Troubleshooting & Optimization for Estrogen Sulfate Analysis in Complex Matrices Ticket ID: ES-SULF-QUANT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The "Fragility" Paradox

Quantifying estrogen sulfates (e.g., Estrone-3-sulfate [E1S], Estradiol-3-sulfate [E2S]) presents a unique bioanalytical paradox. These compounds are the most abundant circulating estrogens, yet they are notoriously difficult to quantify accurately.

Why?

  • In-Source Fragmentation (ISF): Sulfates are labile. They often degrade into their free estrogen counterparts inside the ion source, leading to underestimation of the sulfate and gross overestimation of the free estrogen.

  • Matrix Suppression: As highly polar anions, they elute early in Reversed-Phase (RP) chromatography, often co-eluting with salts and phospholipids that suppress ionization.

  • Isomeric Complexity: Distinguishing 17

    
    -E2S from 17
    
    
    
    -E2S requires precise chromatographic selectivity.

This guide provides the protocols and troubleshooting logic to overcome these barriers.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My Estrone (E1) levels are impossibly high, but my Estrone Sulfate (E1S) signal is lower than expected."

Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) artifacts. Root Cause: In the electrospray ionization (ESI) source, thermal and kinetic energy can cleave the sulfate group (


) from E1S before the first quadrupole (Q1) filters the ions.
  • The Trap: The mass spectrometer sees the resulting ion as free Estrone (m/z 269), not Estrone Sulfate (m/z 349). If your LC method does not fully resolve E1S from E1, the "Ghost" E1 generated from the sulfate will be integrated as endogenous E1.

Corrective Action:

  • Chromatographic Separation is Non-Negotiable: You must separate E1S from E1 chromatographically. E1S is more polar and should elute earlier. If they co-elute, accurate quantitation is impossible.

  • Optimize Declustering Potential (DP) / Cone Voltage: Lower these values. While high DP improves desolvation, it breaks the fragile sulfate bond. Perform a "DP Ramp" experiment to find the maximum signal of the intact parent (m/z 349) before fragmentation occurs.

  • Monitor the "Survival Yield": Inject a pure E1S standard. Monitor the E1 transition (269->145). If you see a peak at the E1S retention time in the E1 channel, ISF is occurring.

Issue 2: "I have severe signal suppression in urine samples, even after C18 SPE."

Diagnosis: Non-selective extraction of polar interferences. Root Cause: Estrogen sulfates are anionic and polar. A standard C18 (hydrophobic) SPE cartridge retains them poorly and also retains other "greasy" matrix components. When you elute, you elute the dirt with the analyte.

Corrective Action: Switch to Weak Anion Exchange (WAX) SPE .

  • The Logic: Estrogen sulfates are strong acids (pKa < 2) and are permanently negatively charged at standard pH. WAX sorbents (positively charged at pH < 8) will bind the sulfate via ionic interaction, allowing you to wash away neutrals (lipids, free steroids) with 100% organic solvent.

  • See Protocol Below: [Jump to WAX Protocol]

Issue 3: "My sensitivity in negative mode is poor compared to positive mode steroids."

Diagnosis: Sub-optimal mobile phase modifiers. Root Cause: Standard acetate/formate buffers can sometimes suppress negative ion generation or fail to stabilize the spray for sulfates.

Corrective Action:

  • The "Fluoride Boost": Switch to 0.2 mM Ammonium Fluoride (NH

    
    F)  in water as Mobile Phase A (instead of Ammonium Acetate).
    
    • Mechanism:[1][2] Fluoride ions (

      
      ) enhance deprotonation efficiency in negative ESI, often boosting estrogen sulfate signals by 2-5x compared to acetate.
      
  • Solvent Choice: Use Methanol (MeOH) rather than Acetonitrile (ACN) for the organic phase. MeOH typically provides better solvation for polar sulfates, stabilizing the [M-H]

    
     ion.
    

Part 2: Visualizing the Artifact (In-Source Fragmentation)

Understanding ISF is critical to trusting your data. The diagram below illustrates how a single molecule (E1S) can generate false data in two channels if not chromatographically separated.

ISF_Mechanism cluster_source ESI Source (Atmospheric Pressure) cluster_MS Mass Spectrometer (Vacuum) E1S Analyte: Estrone Sulfate (m/z 349) Heat Excess Heat/Voltage E1S->Heat Enters Source Q1_349 Q1 Filter: 349 (Target: E1S) E1S->Q1_349 Heat->E1S Surviving Parent E1_Ghost Artifact: 'Ghost' Estrone (m/z 269) Heat->E1_Ghost Fragmentation Sulfate Lost Sulfate Group (SO3) Heat->Sulfate Q1_269 Q1 Filter: 269 (Target: Free E1) E1_Ghost->Q1_269 Mimics Endogenous E1 Detector_E1S E1S Signal (Correct) Q1_349->Detector_E1S Detector_E1 False E1 Signal (Interference) Q1_269->Detector_E1

Caption: Figure 1. Mechanism of In-Source Fragmentation (ISF). Excess energy in the source converts E1S to E1. If not separated by LC, the "Ghost" E1 causes false positives in the Free Estrone channel.

Part 3: Optimized Experimental Protocols

Sample Preparation: Weak Anion Exchange (WAX) SPE

Objective: Isolate charged sulfates from neutral steroids and matrix.

Materials:

  • Cartridge: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 30 mg/1 mL.

  • Internal Standard: E1S-d4 or E2S-d4 (Spike before extraction).

StepSolvent/BufferMechanism
1. Pre-treatment Dilute Plasma/Urine 1:1 with 2% Formic Acid .Acidifies matrix; disrupts protein binding. Ensures sulfates are the only anions (weak acids become neutral).
2. Condition 1 mL MeOH, then 1 mL Water.Activates sorbent pores.[3]
3. Load Load pre-treated sample (slowly).Critical: E1S (neg charged) binds to WAX (pos charged). Neutrals bind via RP mechanism.
4. Wash 1 1 mL 2% Formic Acid .Removes proteins and salts.
5. Wash 2 1 mL 100% Methanol .The Magic Step: Removes neutral lipids and free steroids (E1, E2) via RP disruption. The Sulfate stays locked by ionic bond.
6. Elute 2 x 250 µL 5% NH

OH in Methanol
.
High pH neutralizes the WAX sorbent (deprotonates the amine). The ionic bond breaks, releasing the E1S.
7. Post-Process Evaporate under N

@ 40°C. Reconstitute in Mobile Phase.
Avoid high temps (>50°C) to prevent hydrolysis.
LC-MS/MS Parameters

Objective: Maximize sensitivity and separate isomers.

Chromatography:

  • Column: High-Strength Silica C18 (e.g., Waters HSS T3) or PFP (Pentafluorophenyl).

    • Why? HSS T3 retains polar compounds better than standard C18. PFP offers unique selectivity for steroid isomers.

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (or 5 mM Ammonium Acetate if Fluoride is unavailable).

  • Mobile Phase B: Methanol.

MS/MS Transitions (Negative Mode):

AnalytePrecursor (

)
Product (

)
TypeNote
Estrone Sulfate (E1S) 349.1268.9QuantLoss of SO

(radical)
349.196.9QualBisulfate ion (

)
Estradiol Sulfate (E2S) 351.1271.0QuantLoss of SO

351.196.9QualBisulfate ion (

)
E1S-d4 (IS) 353.1273.0QuantInternal Standard

Part 4: Workflow Visualization

The following diagram outlines the logical flow for a self-validating extraction method.

Workflow cluster_SPE WAX SPE Clean-Up Start Biological Sample (Plasma/Urine) Spike Spike IS (E1S-d4) & Acidify (pH 4) Start->Spike Load Load on WAX (Sulfate Binds Ionically) Spike->Load Wash_Org Wash 100% MeOH (Removes Free Steroids/Lipids) Load->Wash_Org Elute Elute 5% NH4OH (Releases Sulfate) Wash_Org->Elute LC LC Separation (HSS T3 Column) Elute->LC MS MS/MS Detection (Neg Mode, m/z 97 or 80) LC->MS Validation Check 'Survival Yield' (Monitor E1 channel) MS->Validation

Caption: Figure 2. Optimized WAX SPE Workflow. The use of 100% MeOH wash is critical for removing neutral interferences while the sulfate remains bound.

References

  • Gaudl, A., et al. (2016). "Liquid chromatography–tandem mass spectrometry for the quantification of steroid hormones in human biological fluids." Journal of Chromatography A.

  • Antignac, J. P., et al. (2005). "Deconjugation of steroid sulfates in gas chromatography–mass spectrometry analysis." Analytica Chimica Acta. (Context on sulfate lability).

  • Xu, X., et al. (2007). "Simultaneous determination of estrone, estradiol, and their sulfates in human plasma by LC-MS/MS." Journal of Chromatography B.

  • Waters Corporation. "Oasis WAX Application Notebook: Extraction of Strongly Acidic Compounds."

  • Zhang, H., et al. (2010). "Use of Ammonium Fluoride to Enhance Sensitivity in Negative ESI LC-MS/MS." Analytical Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of sulfotransferase activity for estradiol and other substrates.

Executive Summary: The Physiological Gatekeeper In the context of drug development and endocrine research, accurately modeling estrogen metabolism is critical. While multiple cytosolic sulfotransferases (SULTs) can conju...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physiological Gatekeeper

In the context of drug development and endocrine research, accurately modeling estrogen metabolism is critical. While multiple cytosolic sulfotransferases (SULTs) can conjugate 17


-estradiol (E2), SULT1E1 (Estrogen Sulfotransferase)  is the physiological "gold standard" due to its nanomolar affinity.[1]

This guide compares the catalytic performance of SULT1E1 against broad-spectrum alternatives (SULT1A1 and SULT2A1 ).[2][3] Our analysis demonstrates that while alternative isoforms can metabolize estradiol, they function with significantly lower affinity (higher


) and distinct regioselectivity, making them unsuitable surrogates for physiological estrogen homeostasis modeling.

Mechanistic Insight: The Sulfonation Pathway

Sulfonation is a Phase II conjugation reaction transferring a sulfonyl group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS) , to a hydroxyl acceptor on the substrate.

Figure 1: SULT Reaction Mechanism

The following diagram illustrates the transfer mechanism and the critical role of PAPS regeneration.

SULT_Mechanism PAPS PAPS (Cofactor) SULT_Enzyme SULT Enzyme (SULT1E1 / 1A1) PAPS->SULT_Enzyme Estradiol Estradiol (E2) (Substrate) Estradiol->SULT_Enzyme Complex Enzyme-Substrate Complex Estradiol->Complex High [E2] (Dead-End Inhibition) SULT_Enzyme->Complex Binding E2_Sulfate Estradiol-3-Sulfate (Inactive Product) Complex->E2_Sulfate Sulfonyl Transfer PAP PAP (Byproduct) Complex->PAP Release

Caption: Bi-Bi reaction mechanism showing PAPS-dependent sulfonation. Note the red dashed line indicating substrate inhibition, a hallmark of SULT1E1 kinetics at high E2 concentrations.

Comparative Performance Analysis

The choice of enzyme isoform dictates the biological relevance of your data. The table below summarizes the kinetic parameters of Recombinant Human SULT1E1 compared to the major hepatic isoforms SULT1A1 (Phenol SULT) and SULT2A1 (Hydroxysteroid SULT).

Table 1: Kinetic Profiling of Estradiol Sulfonation
FeatureSULT1E1 (Target Product) SULT1A1 (Alternative) SULT2A1 (Alternative)
Primary Substrate Class Estrogens (E2, E1)Simple Phenols (p-Nitrophenol)Hydroxysteroids (DHEA)
Affinity for Estradiol (

)
High (0.2 – 20 nM)Low (1.0 – 5.0

M)
Low (~1.5

M)
Catalytic Efficiency (

)
Very High LowLow
Substrate Inhibition Strong (at >100 nM E2)Weak / NoneNone
Physiological Role Regulation of E2 receptor bindingXenobiotic detoxificationAndrogen regulation
Assay Window Requires high-sensitivity (Radio/LC-MS)Standard colorimetric/fluorescentStandard colorimetric
Critical Analysis
  • Affinity Gap: SULT1E1 binds estradiol with ~1000-fold higher affinity than SULT1A1. Using SULT1A1 to screen for estrogen metabolism inhibitors will yield false negatives for compounds that specifically target the high-affinity pocket of SULT1E1.

  • Substrate Inhibition: SULT1E1 exhibits characteristic substrate inhibition where excess estradiol forms a dead-end complex. This is a key validation marker for authentic SULT1E1 activity. SULT1A1/2A1 typically follow standard Michaelis-Menten kinetics without this inhibition at physiological levels.

  • Regioselectivity: SULT1E1 exclusively sulfonates the 3-hydroxyl group at physiological concentrations. SULT2A1 can produce mixed 3-sulfate and 17-sulfate products, confounding metabolite identification.

Experimental Protocols (Self-Validating Systems)

A. Radiometric Assay (The Gold Standard)

Why this method? Due to the nanomolar


 of SULT1E1, colorimetric assays (which require micromolar substrate conversion) lack the sensitivity to measure initial rates accurately. The 

H-E2 assay provides the necessary dynamic range.
Protocol Workflow
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
     (Essential cofactor).
    
  • Enzyme Prep: Dilute Recombinant SULT1E1 to 0.1–1.0

    
    g/mL. Note: Keep on ice; SULTs are thermally unstable.
    
  • Substrate Mix: Prepare [2,4,6,7-

    
    H]-Estradiol (final conc. 5–50 nM) + Unlabeled PAPS (20 
    
    
    
    M).
  • Incubation:

    • Start reaction by adding enzyme.

    • Incubate at 37°C for 10 minutes (Must be within linear range).

  • Termination: Add 250

    
    L 0.1 M Tris-HCl (pH 8.7) followed immediately by 1 mL Chloroform.
    
  • Extraction (Validation Step):

    • Vortex and centrifuge.

    • Unreacted E2 partitions into the organic (Chloroform) phase.

    • E2-Sulfate (Product) remains in the aqueous phase.

  • Quantification: Aliquot aqueous phase into scintillation fluid and count.

B. LC-MS/MS Assay (Non-Radioactive Alternative)

For high-throughput screening where radioactivity is prohibitive.

  • Reaction: Similar buffer conditions as above.

  • Quench: Stop with ice-cold Acetonitrile containing Internal Standard (e.g., D4-E2-Sulfate).

  • Analysis: MRM mode monitoring transition

    
     351 
    
    
    
    271 (Sulfate loss).

Assay Workflow & Troubleshooting

Figure 2: Validated Experimental Workflow

This flowchart outlines the decision-making process for optimizing SULT1E1 assays.

Assay_Workflow Start Start: Define Substrate Conc. Check_Km Is [S] < Km (approx 5nM)? Start->Check_Km Radio_Path Select Radiometric Assay (High Sensitivity Required) Check_Km->Radio_Path Yes NonRadio_Path Select LC-MS/MS or Fluorescent Coupled Assay Check_Km->NonRadio_Path No (Screening Mode) Run_Assay Incubate 37°C, 10 min Radio_Path->Run_Assay NonRadio_Path->Run_Assay Check_Linearity Is Product Formation Linear? Run_Assay->Check_Linearity Valid Valid Data Point Check_Linearity->Valid Yes (<10% turnover) Invalid Reduce Enzyme Conc. or Time Check_Linearity->Invalid No (>10% turnover) Invalid->Start

Caption: Decision tree for selecting assay modality based on substrate concentration relative to Km.

Expert Troubleshooting Tips
  • Substrate Inhibition: If your velocity curve drops at high E2 concentrations (>100 nM), do not discard the data . This confirms you are observing authentic SULT1E1 activity. Fit data to the substrate inhibition equation:

    
    .
    
  • Buffer Choice: Avoid Phosphate buffers if using a PAPS-generation coupled assay, as phosphate can inhibit downstream coupling enzymes. Tris or HEPES are preferred.

  • Organic Solvents: SULTs are sensitive to DMSO. Keep final solvent concentration <0.5% to prevent denaturation.

References

  • Falany, C. N., et al. (1995).[4] "Molecular cloning and expression of human liver estrogen sulfotransferase." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Zhang, H., et al. (1998).[5] "Kinetic analysis of human estrogen sulfotransferase: substrate inhibition and the role of the catalytic histidine." Biochemistry. Link

  • Gamage, N., et al. (2006).[4] "Human sulfotransferases and their role in chemical metabolism." Toxicological Sciences. Link

  • Coughtrie, M. W. (2016). "Sulfation through the looking glass—recent advances in sulfotransferase research for the curious." Pharmacogenomics and Personalized Medicine. Link

  • R&D Systems. "Recombinant Human SULT1E1 Protein Enzyme Activity Assay." Biotechne Protocol. Link

Sources

Comparative

Comparative study of Sodium 17beta-estradiol sulfate and estrone sulfate activity.

Comparative Study: Sodium 17 -Estradiol Sulfate vs. Estrone Sulfate Activity Executive Summary In the context of hormone replacement therapy (HRT) and estrogen-dependent oncology, sulfated estrogens are no longer viewed...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: Sodium 17 -Estradiol Sulfate vs. Estrone Sulfate Activity

Executive Summary

In the context of hormone replacement therapy (HRT) and estrogen-dependent oncology, sulfated estrogens are no longer viewed merely as metabolic waste products but as critical intracrine reservoirs .[1]

This guide compares Sodium 17


-Estradiol Sulfate (E2S)  and Sodium Estrone Sulfate (E1S) . While both serve as hydrophilic prodrugs requiring desulfation by Steroid Sulfatase (STS) to regain receptor affinity, they differ fundamentally in their metabolic distance from the active receptor agonist, 17

-estradiol (E2).[1]
  • Estrone Sulfate (E1S): The dominant circulating reservoir (high

    
    M concentration). It requires a two-step activation  (Hydrolysis 
    
    
    
    Reduction) to become E2.[1]
  • 17

    
    -Estradiol Sulfate (E2S):  A less abundant but more potent "direct precursor."[1] It requires only one-step activation  (Hydrolysis) to bind Estrogen Receptors (ER).[1]
    

Molecular Mechanisms & Signaling Pathways[1][2]

The "Sulfatase Pathway"

Both compounds are highly hydrophilic due to the sulfate group and cannot passively diffuse across the lipid bilayer. They rely on Organic Anion Transporting Polypeptides (OATPs) for cellular entry.[1][2] Once intracellular, the rate-limiting step for both is hydrolysis by Steroid Sulfatase (STS) .[1][2]

Critical Distinction:

  • E2S Pathway:

    
    [1]
    
  • E1S Pathway:

    
    [1][3][4][5]
    
Pathway Visualization (Graphviz)[1]

EstrogenSulfatasePathway cluster_extracellular Extracellular Space (Plasma) cluster_membrane Cell Membrane cluster_cytoplasm Intracrine Cytoplasm cluster_nucleus Nucleus E1S_out Sodium Estrone Sulfate (E1S) [Reservoir] OATP OATP Transporters (SLC21 Family) E1S_out->OATP E2S_out Sodium 17β-Estradiol Sulfate (E2S) [Direct Precursor] E2S_out->OATP STS Steroid Sulfatase (STS) OATP->STS Uptake E1 Estrone (E1) (Low Affinity) STS->E1 Hydrolysis (E1S) E2 17β-Estradiol (E2) (High Affinity Agonist) STS->E2 Hydrolysis (E2S) HSD 17β-HSD Type 1 E1->HSD Reduction HSD->E2 Conversion ER Estrogen Receptor (ERα / ERβ) E2->ER Binding Genomic Genomic Transcription ER->Genomic Activation

Caption: Figure 1. The Intracrine Activation Pathways. Note that E2S bypasses the 17


-HSD1 reduction step required by E1S, providing immediate receptor agonists upon desulfation.[1]

Comparative Analysis: Physical & Kinetic Properties[1]

The following data aggregates standard biochemical parameters. Note that "Sodium 17


-estradiol sulfate" typically refers to the 3-monosulfate  form (CAS 4999-79-5), which is the bioactive precursor.
FeatureSodium Estrone Sulfate (E1S)Sodium 17

-Estradiol Sulfate (E2S)
Role Major Circulating ReservoirDirect Active Precursor
Molecular Weight 372.41 g/mol 374.43 g/mol
Plasma Half-Life Long (~10–12 hours)Intermediate (~2–4 hours)
STS Affinity (

)
High Affinity (~3.2

M)
Moderate Affinity (~15–20

M)
Catalytic Efficiency High

(Preferred Substrate)
Lower

Receptor Binding <1% (Must be hydrolyzed)<1% (Must be hydrolyzed)
Solubility (Water) ~20 mg/mL (Micellar formation)~10 mg/mL
Metabolic Fate Hydrolyzed to E1

Reduced to E2
Hydrolyzed directly to E2

Key Insight: While STS hydrolyzes E1S more efficiently (lower


), the biological impact of E2S hydrolysis is more immediate because it yields the potent E2 directly, without needing the secondary 17

-HSD enzyme.[1]

Experimental Protocol: Differential Hydrolysis Assay

To objectively compare the activity of these two sulfates in your specific cell line (e.g., MCF-7 or T47D), you cannot rely on simple proliferation assays alone, as they do not distinguish which step is rate-limiting.[1]

Recommended Approach: A Tritiated Steroid Conversion Assay.[1]

Reagents Required
  • Substrate A:

    
     Estrone Sulfate (Sodium Salt)[1]
    
  • Substrate B:

    
     Estradiol Sulfate (Sodium Salt)[1]
    
  • Inhibitor (Control): STX64 (Irosustat) - 100 nM (Specific STS inhibitor)[1]

  • Cell Line: MCF-7 (High STS expression)

Step-by-Step Methodology
  • Seeding: Plate MCF-7 cells in 6-well plates (

    
     cells/well). Incubate 24h in phenol-red-free media to strip endogenous estrogens.[1]
    
  • Pulse: Add physiological concentrations (50 nM) of Substrate A or B to the media.

    • Control Wells: Add STX64 (100 nM) 1 hour prior to substrate pulse.[1]

  • Incubation: Incubate for 4 hours at 37°C.

  • Extraction: Collect media. Add 2 mL Toluene to extract unconjugated steroids (E1/E2).[1] Sulfated forms remain in the aqueous phase; unconjugated forms move to organic phase.

  • Separation (TLC): Spot the organic phase onto Thin Layer Chromatography plates.

    • Mobile Phase: Chloroform:Ethyl Acetate (4:1).[1]

    • Reference Standards: Cold E1 and E2 carriers.

  • Quantification: Scrape regions corresponding to E1 and E2. Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

Assay Logic Visualization

AssayWorkflow Start Start: Cell Culture (Phenol-red free) Pulse Pulse with 3H-E1S or 3H-E2S Start->Pulse Incubate Incubate 4h (STS Activity) Pulse->Incubate Extract Toluene Extraction Incubate->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Phase (Unreacted Sulfates) PhaseSep->Aqueous Organic Organic Phase (Free E1 + E2) PhaseSep->Organic Target TLC TLC Separation Organic->TLC Count Scintillation Counting (Data Output) TLC->Count

Caption: Figure 2. Differential Hydrolysis Assay Workflow. This protocol isolates the active desulfated product to quantify conversion efficiency.

Technical Note: The "17-Sulfate" Trap

Expertise Alert: When sourcing "Sodium Estradiol Sulfate," verify the CAS number.[1]

  • Estradiol-3-Sulfate (CAS 4999-79-5): The bioactive precursor discussed above.[1][6]

  • Estradiol-17-Sulfate (CAS 481-96-9): A different metabolite formed by SULT2A1.[1] It is resistant to STS hydrolysis and does not effectively feed the estrogen pathway [1]. Ensure you are using the 3-sulfate for activation studies.

Therapeutic Implications

  • Oncology (STS Inhibitors): Clinical trials for STS inhibitors (e.g., Irosustat) often monitor E1S levels.[1] However, E2S levels are a more direct correlate to intratumoral E2 concentration, though harder to measure due to lower abundance [2].[1]

  • HRT Formulations: "Conjugated Equine Estrogens" (Premarin) are primarily E1S (~50%) with smaller amounts of E2S.[1] The pharmacokinetics of these drugs rely on the "reservoir effect" of E1S to provide slow-release E2 [3].

References

  • Liu, Y., et al. (2025).[1] Sulfotransferase 2A1 forms estradiol-17-sulfate and celecoxib switches the dominant product from estradiol-3-sulfate to estradiol-17-sulfate.[1][7] ResearchGate.[1] [1]

  • Mueller, J.W., et al. (2015).[1] The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. PubMed Central.[1]

  • Kuhl, H. (2005).[1] Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric.[1]

  • Rižner, T.L. (2016).[1] The important roles of steroid sulfatase and sulfotransferases in gynecological cancers.[2] Molecular and Cellular Endocrinology.

  • Hobkirk, R. (1993).[1] Steroid sulfation: Current concepts.[1][3][8] Trends in Endocrinology & Metabolism.[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 17β-estradiol Sulfate

Navigating the complexities of drug development requires a foundational commitment to safety, especially when handling potent compounds like Sodium 17β-estradiol sulfate. This guide moves beyond a simple checklist, provi...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development requires a foundational commitment to safety, especially when handling potent compounds like Sodium 17β-estradiol sulfate. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this estrogenic compound. Our objective is to instill a culture of safety and precision, ensuring that your research is not only groundbreaking but also conducted with the utmost responsibility.

Sodium 17β-estradiol sulfate, a water-soluble form of the primary female sex hormone, is a powerful tool in endocrinology and pharmaceutical research. However, its biological activity demands rigorous safety protocols. Occupational exposure to estrogenic compounds can lead to endocrine disruption and other significant health effects in both men and women.[1][2][3] The parent compound, estradiol, is classified as a suspected carcinogen and may damage fertility or the unborn child.[4][5][6] Therefore, treating this compound with the highest degree of caution is not merely a regulatory requirement but a scientific imperative.

This document provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in authoritative standards from bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[7][8]

The Core Principle: Containment and Control

The primary strategy for handling Sodium 17β-estradiol sulfate is a two-tiered approach: first, using engineering controls to contain the hazard at its source, and second, employing Personal Protective Equipment (PPE) as a final barrier between you and the chemical. This dual-protection philosophy is the bedrock of a safe laboratory environment.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the primary focus must be on engineering controls that minimize exposure.

  • Chemical Fume Hoods or Glove Boxes: All handling of the solid, powdered form of Sodium 17β-estradiol sulfate must be conducted within a certified chemical fume hood or a glove box.[9] This is non-negotiable. The fine powder can easily become airborne, creating a significant inhalation risk.[10]

  • Ventilation: Ensure your laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[11]

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is not a substitute for robust engineering controls but is a critical final barrier. The selection of appropriate PPE depends on the specific task being performed.[8][12]

Data Presentation: Recommended PPE Levels by Activity

The following table outlines the minimum required PPE for various common laboratory tasks involving Sodium 17β-estradiol sulfate.

ActivityEngineering ControlsGlovesEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing Solid Compound Chemical Fume Hood or Glove BoxTwo pairs of chemotherapy-rated nitrile glovesSafety glasses with side shields and face shieldNIOSH-approved N95 respirator or higherDisposable, solid-front gown with tight-fitting cuffs
Preparing Stock Solutions Chemical Fume HoodTwo pairs of chemotherapy-rated nitrile glovesSafety glasses with side shieldsNot required if handled exclusively in a fume hoodDisposable, solid-front gown with tight-fitting cuffs
Cell Culture / in vitro Work Biosafety Cabinet (Class II)One pair of nitrile glovesSafety glassesNot requiredStandard lab coat
Handling Contaminated Waste Well-ventilated areaTwo pairs of chemotherapy-rated nitrile glovesSafety glasses with side shieldsNot required unless generating aerosolsDisposable, solid-front gown with tight-fitting cuffs
Experimental Protocol: Step-by-Step PPE Procedure

1. Donning (Putting On) PPE - The Order of Operations is Critical:

  • Step 1: Gown/Coat: Put on your disposable gown or lab coat. Ensure it is fully fastened. For handling the solid compound, a disposable, solid-front gown is required.[12][13]

  • Step 2: Respirator (if required): If you are weighing the solid powder, now is the time to put on your N95 respirator. Perform a seal check to ensure a proper fit.

  • Step 3: Eye and Face Protection: Put on your safety glasses. If required, add a face shield for full-face protection from splashes.[14]

  • Step 4: Gloves: Don your first pair of chemotherapy-rated nitrile gloves, pulling the cuffs over the cuffs of your gown. Don a second pair of gloves over the first. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[12]

2. Doffing (Taking Off) PPE - Avoid Self-Contamination:

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (your outer gloves) and clean surfaces only with clean surfaces (your inner gloves or bare hands, once de-gloved).

  • Step 1: Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Step 2: Gown/Coat: Unfasten the gown. Peel it away from your body, touching only the inside of the gown. Turn it inside out as you remove it and dispose of it in the hazardous waste container.[13]

  • Step 3: Face and Eye Protection: Remove the face shield and safety glasses by handling the earpieces or strap. Place them in a designated area for decontamination.

  • Step 4: Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.

  • Step 5: Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Step 6: Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational Plans: Spill and Disposal Management

Emergency Protocol: Chemical Spill Response

Even with meticulous planning, spills can occur. A swift and correct response is vital to mitigate exposure.[11]

Mandatory Visualization: Chemical Spill Response Workflow

The following diagram outlines the logical flow for responding to a spill of Sodium 17β-estradiol sulfate.

Spill_Response_Workflow start Spill Identified alert Alert others in the area. Evacuate if necessary. start->alert assess Assess Spill Size alert->assess small_spill Small Spill (<1g, <100mL) assess->small_spill Small large_spill Large Spill (>1g, >100mL) assess->large_spill Large don_ppe Don Spill Response PPE: - Double Nitrile Gloves - Gown - Safety Goggles & Face Shield - N95 Respirator (for powder) small_spill->don_ppe evacuate Evacuate the lab immediately. Contact EH&S / Emergency Response. large_spill->evacuate contain Contain the spill. Cover powder with damp paper towels. Use absorbent pads for liquids. don_ppe->contain collect Carefully collect all contaminated material into a labeled hazardous waste bag. contain->collect decontaminate Decontaminate the area with an appropriate solution (e.g., 10% bleach followed by water). collect->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste. decontaminate->dispose end Resume Work dispose->end

Caption: A workflow diagram for responding to a chemical spill.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with Sodium 17β-estradiol sulfate must be treated as hazardous chemical waste.[6][15] This includes empty stock containers, used PPE, and materials from spill cleanup.

  • Waste Segregation: Use a designated, leak-proof container with a secure lid, clearly labeled "Hazardous Waste: Sodium 17β-estradiol sulfate".[6]

  • Container Management: Never overfill waste containers; leave at least one inch of headspace. Keep the container closed except when adding waste.[6]

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste.[6] Improper disposal can lead to environmental contamination and is very toxic to aquatic life with long-lasting effects.[6]

By integrating these principles and procedures into your daily laboratory operations, you build a self-validating system of safety. This authoritative approach not only protects you and your colleagues but also ensures the integrity and reproducibility of your valuable research.

References

  • Occupational Exposure to Estrogens A Report of Two Pilot Medical and Industrial Hygiene Surveys - CDC Stacks. Source: vertexaisearch.cloud.google.com.
  • Laboratory Safety Guidance - OSHA. Source: osha.gov.
  • Effects of occupational exposure to estrogen and progestogens and how to detect them.
  • Laboratories - Overview | Occupational Safety and Health Administr
  • MSDS - Sodium 17β-Estradiol 3-O-Sulfate - KM Pharma Solution Private Limited. Source: kmpharmasolution.com.
  • Case Study: Effects of Synthetic Oestrogens on Pharmaceutical Workers: A United St
  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. Source: ipg-online.com.
  • New NIOSH Expanded HD Safe Handling and PPE Guidance - Rpharmy. Source: rpharmy.com.
  • OSHA Standards to Know Before Starting Your Lab. Source: aislab.com.
  • OSHA Standards for Biological Labor
  • Occupational Health Status of Workers Gexposed to Female Hormones in a Pharmaceutical Plant.
  • Occupational exposure to synthetic estrogens — the need to establish safety standards. Source: Taylor & Francis Online.
  • NIOSH safe handling of hazardous drugs guidelines becomes st
  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC. Source: cdc.gov.
  • NIOSH Table 1,2 & 3. Source: ucar.edu.
  • SAFETY DATA SHEET - Estradiol-17b. Source: Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Estradiol-17b. Source: acros.com.
  • Proper Disposal of Sodium 17alpha-Estradiol Sulfate: A Guide for Labor
  • 17β-Estradiol-16,16,17-d3 - Safety Data Sheet. Source: Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 17β-Estradiol. Source: STEMCELL Technologies.
  • Personal Protective Equipment - POGO S
  • 1.4 Personal Protective Equipment - National Infection Prevention and Control Manual. Source: scot.nhs.uk.
  • Components of Personal Protective Equipment (PPE). Source: Minnesota Department of Health.

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